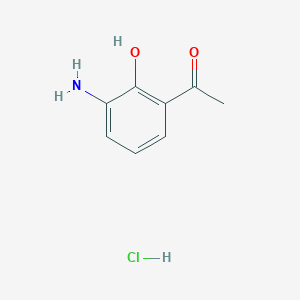

3'-Amino-2'-hydroxyacetophenone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWMUKIPTBQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332627 | |

| Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90005-55-3 | |

| Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Amino-2'-hydroxyacetophenone Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3) demands a comprehensive understanding of its chemical attributes and behavior. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, practical understanding of this compound, grounded in the principles of organic synthesis, analytical chemistry, and process development. Herein, we will explore the nuances of its synthesis, delve into its physicochemical properties, and discuss its critical role in drug development, all while maintaining a steadfast commitment to scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that serves as a pivotal building block in multi-step organic syntheses.[1] Its unique trifunctional nature—a ketone, a phenol, and an amine salt—renders it a versatile reagent.

CAS Number: 90005-55-3[1]

Molecular Formula: C₈H₁₀ClNO₂[1]

Molecular Weight: 187.62 g/mol [1]

Synonyms: 1-(3-Amino-2-hydroxyphenyl)ethanone hydrochloride, 2-Acetyl-6-aminophenol hydrochloride[2]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. It is important to note that some physical properties, such as the melting point, show variability across different sources, which can be attributed to differences in purity and measurement conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white or light brown crystalline powder/solid. | [1][2] |

| Melting Point | 156-160°C, 164-166°C, 180-185°C | [2][3] |

| Boiling Point | Not commonly specified due to decomposition at high temperatures. | [1] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in non-polar solvents. | [1][3] |

| Density | Estimated at 1.2-1.3 g/cm³ | [1] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C. | [2][4] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous systems, which is advantageous for certain reaction conditions.[2] However, the free base, 3-amino-2-hydroxyacetophenone, is known to be unstable.[5]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with a common strategy involving the synthesis of a substituted acetophenone followed by functional group manipulations. Below, we present a consolidated and rationalized synthetic pathway, primarily based on methodologies described in the patent literature, starting from the readily available 4-chlorophenol.

The overarching logic of this synthetic route is to first construct the acetophenone framework, then introduce the nitro group which can be subsequently reduced to the desired amino group. The chloro-substituent serves to direct the regiochemistry of the nitration and is removed in the final reduction step.

A [label="4-Chlorophenol"]; B [label="4-Chlorophenyl Acetate"]; C [label="2'-Hydroxy-5'-chloroacetophenone"]; D [label="2'-Hydroxy-3'-nitro-5'-chloroacetophenone"]; E [label="3'-Amino-2'-hydroxyacetophenone\n(Free Base)"]; F [label="3'-Amino-2'-hydroxyacetophenone HCl\n(Final Product)"];

A -> B [label="Acetylation\n(Acetic Anhydride)"]; B -> C [label="Fries Rearrangement\n(AlCl3)"]; C -> D [label="Nitration\n(Fuming HNO3 / H2SO4)"]; D -> E [label="Catalytic Hydrogenation\n(Pd/C, H2)"]; E -> F [label="Salt Formation\n(HCl)"]; }

Synthesis Workflow DiagramPart 1: Synthesis of the Free Base (3'-Amino-2'-hydroxyacetophenone)

Step 1: Acetylation of 4-Chlorophenol

The synthesis commences with the esterification of 4-chlorophenol to form 4-chlorophenyl acetate. This is a standard acetylation reaction, often carried out using acetic anhydride with a catalytic amount of strong acid, such as sulfuric acid. The purpose of this step is to protect the phenolic hydroxyl group and to introduce the acetyl group that will later be rearranged.

Step 2: Fries Rearrangement of 4-Chlorophenyl Acetate

This is a key step where the acetyl group migrates from the phenolic oxygen to the aromatic ring to form a hydroxyaryl ketone. The Fries rearrangement is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6] The reaction is regioselective, yielding a mixture of ortho and para isomers. In this case, the desired product is 2'-hydroxy-5'-chloroacetophenone (the ortho-acylated product). The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent.[6] Higher temperatures generally favor the formation of the ortho product.[6]

-

Experimental Insight: The use of a stoichiometric excess of AlCl₃ is crucial as it complexes with both the starting ester and the product ketone. The reaction is typically performed in a high-boiling solvent or neat at elevated temperatures (e.g., 130°C) to drive the rearrangement towards the desired ortho product.[7]

Step 3: Nitration of 2'-Hydroxy-5'-chloroacetophenone

The next step is the electrophilic aromatic substitution to introduce a nitro group onto the ring. The hydroxyl and acetyl groups are ortho, para-directing and meta-directing, respectively. The powerful activating effect of the hydroxyl group directs the incoming nitro group to the position ortho to it (and meta to the acetyl group), yielding 2'-hydroxy-3'-nitro-5'-chloroacetophenone. A common nitrating agent is a mixture of fuming nitric acid and concentrated sulfuric acid, typically used at low temperatures to control the exothermic reaction.

-

Detailed Protocol (based on CN107698452B):

-

Dissolve 2-hydroxy-5-chloroacetophenone in glacial acetic acid.

-

Separately, prepare a solution of fuming nitric acid in glacial acetic acid.

-

In a controlled reactor (a microchannel reactor is suggested for safety and efficiency), mix the two solutions at a controlled temperature (e.g., 65°C).[8]

-

After the reaction is complete, the product is precipitated by the addition of water, filtered, washed with cold ethanol, and dried.[8]

-

Step 4: Catalytic Hydrogenation of 2'-Hydroxy-3'-nitro-5'-chloroacetophenone

This final step in the formation of the free base is a reduction of the nitro group to an amino group and the simultaneous hydrogenolysis of the chloro group. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.

-

Detailed Protocol (based on CN107698452B):

-

Dissolve the nitro compound in a suitable solvent, such as ethanol.

-

Add a base, like triethylamine, and the 10% Pd/C catalyst.

-

Pressurize the reactor with hydrogen (e.g., 0.5-1.5 MPa) and heat to a specified temperature (e.g., 100-140°C).[8]

-

Upon completion, the catalyst is filtered off.

-

The crude product can be isolated by concentrating the filtrate and adjusting the pH to precipitate the free base.[8]

-

An alternative approach involves a multi-enzyme biosynthesis route, which can be more environmentally friendly. This method uses a combination of nitrobenzene nitroreductase and hydroxylaminobenzene mutase to convert m-nitroacetophenone to 3-amino-2-hydroxy acetophenone.

Part 2: Formation and Purification of the Hydrochloride Salt

The free base, 3'-amino-2'-hydroxyacetophenone, is often converted to its hydrochloride salt to improve its stability and handling properties.[9]

-

Experimental Protocol:

-

Dissolve the crude 3'-amino-2'-hydroxyacetophenone free base in a suitable solvent, such as ethanol or isopropanol.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is then filtered, washed with a cold solvent (like ethanol or diethyl ether) to remove impurities, and dried under vacuum to yield the final product.

-

Purification of the final product can also be achieved by recrystallization from a suitable solvent system to achieve the desired purity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of this compound. While publicly available spectra for this specific compound are scarce, the expected spectral characteristics can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the amine protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene ring. The chemical shifts and coupling constants of these protons would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the aromatic carbons (with those attached to heteroatoms shifted accordingly), and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad peak for the O-H stretch of the phenolic hydroxyl group.

-

N-H stretching bands for the ammonium group.

-

A strong C=O stretching band for the ketone.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum would typically show the mass of the protonated free base [M+H]⁺.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates. A typical specification for high-quality this compound is a purity of ≥98%.[1]

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Pranlukast .[1] Pranlukast is a selective leukotriene D4 receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[9]

A [label="3'-Amino-2'-hydroxyacetophenone HCl"]; B [label="Intermediate Amide"]; C [label="Pranlukast"];

A -> B [label="Coupling with\n4-(4-phenylbutoxy)benzoic acid"]; B -> C [label="Further synthetic steps\n(e.g., reaction with ethyl\n1H-tetrazole-5-acetate and cyclization)"]; }

Role in Pranlukast SynthesisIn the synthesis of Pranlukast, this compound is typically reacted with an activated form of 4-(4-phenylbutoxy)benzoic acid to form an amide bond. This is a critical step in assembling the core structure of the Pranlukast molecule.[10] The hydroxyl and acetyl groups of the acetophenone moiety are then further elaborated in subsequent steps to complete the synthesis of the final API.

Safety, Handling, and Stability

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Summary:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Stability and Storage:

-

The compound should be stored in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames.[4][11]

-

It should be protected from moisture and incompatible materials such as strong oxidizing agents.[11]

-

Aminophenols, in general, can be sensitive to air and light, and may darken over time due to oxidation.[12] Storing under an inert atmosphere can help to prolong shelf life.

Quality Control for Pharmaceutical Applications

For use in pharmaceutical manufacturing, this compound must meet stringent quality control standards to ensure the safety and efficacy of the final drug product.[13] Key quality control parameters include:

-

Assay (Purity): Typically determined by HPLC, with a minimum purity of 98% often required.[1]

-

Identification: Confirmed by spectroscopic methods such as IR and NMR.

-

Moisture Content: Determined by Karl Fischer titration, with limits typically set at ≤0.5%.[1]

-

Residue on Ignition: A measure of inorganic impurities, with typical limits of ≤0.1%.[1]

-

Heavy Metals: Limits are set to ensure the absence of toxic metal impurities (e.g., ≤10 ppm).[1]

-

Related Substances: HPLC is used to identify and quantify any impurities, which must be controlled within specified limits according to regulatory guidelines (e.g., ICH Q7).

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its synthesis, while involving multiple steps, is achievable through well-established organic reactions. A thorough understanding of its properties, analytical characterization, and handling requirements is essential for its safe and effective use in research and manufacturing. As the demand for pharmaceuticals like Pranlukast continues, the need for high-quality, well-characterized intermediates like this compound will remain critical.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 3-Amino-2-hydroxyphenylethylketone Hydrochloride | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5679859A - Process for producing improved crystals of 3-amino-2-hydroxyacetophenone salt - Google Patents [patents.google.com]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. 2'-AMINO-3'-HYDROXYACETOPHENONE(4502-10-7) MS spectrum [chemicalbook.com]

- 8. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 9. who.int [who.int]

- 10. rsc.org [rsc.org]

- 11. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

3'-Amino-2'-hydroxyacetophenone hydrochloride molecular structure and weight

An In-Depth Technical Guide to 3'-Amino-2'-hydroxyacetophenone Hydrochloride for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical synthesis and fine chemical engineering, this compound (CAS No: 90005-55-3) emerges as a pivotal intermediate compound. Its strategic importance is most prominently recognized in the manufacturing of Pranlukast, a leukotriene receptor antagonist used for the management of asthma and allergic rhinitis.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and analytical characterization. The hydrochloride salt form of 3'-Amino-2'-hydroxyacetophenone is favored in industrial applications as it enhances the compound's stability and solubility, particularly in aqueous systems, facilitating its use in various reaction protocols.[4]

This document is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering field-proven insights and validated protocols to support the effective utilization of this versatile chemical building block.

Part 1: Molecular Structure and Physicochemical Profile

The chemical identity and reactivity of this compound are dictated by its unique molecular architecture. The structure consists of an acetophenone core, which is a benzene ring attached to an acetyl group. The key functional groups are an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 2-position relative to the acetyl group.[5] This specific arrangement of a nucleophilic amino group and a phenolic hydroxyl group ortho to each other, along with the electron-withdrawing acetyl group, defines its chemical behavior and makes it a valuable precursor in heterocyclic synthesis.

The compound's official IUPAC name is 1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride.[5] The presence of the hydrochloride salt ensures greater stability and ease of handling compared to its free base form.

Caption: Molecular structure of this compound.

Summary of Physicochemical Data

The following table consolidates the key physical and chemical properties of the compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 90005-55-3 | [1][6][7] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][6][8] |

| Molecular Weight | 187.62 g/mol | [1][5][6][8] |

| IUPAC Name | 1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride | [5] |

| Synonyms | 2-Acetyl-6-aminophenol hydrochloride, 3-Amino-2-hydroxyacetophenone HCl | [6][8] |

| Appearance | White to off-white or light brown crystalline solid/powder | [1][2][6] |

| Melting Point | 156-185 °C (range varies by source) | [1][2][6] |

| Solubility | Soluble in water, ethanol, and methanol. Sparingly soluble in non-polar solvents. | [1][9] |

| Storage | Store in a cool, dry place under an inert atmosphere at room temperature. | [6][10] |

Part 2: Synthesis and Manufacturing Insights

Chemical Synthesis Pathway

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A prevalent method starts with p-chlorophenol.[3][11]

The rationale for this pathway is grounded in the strategic introduction and transformation of functional groups on the aromatic ring:

-

Acetylation: The synthesis often begins with the protection of the hydroxyl group of a starting phenol, followed by an acylation reaction.

-

Fries Rearrangement: This key step involves the rearrangement of an aryl ester to a hydroxy aryl ketone, correctly positioning the acetyl group on the benzene ring. The choice of Lewis acid catalyst (e.g., aluminum trichloride) and temperature is critical for maximizing the yield of the desired ortho-isomer.[11]

-

Nitration: A nitro group is introduced onto the ring. The directing effects of the existing hydroxyl and acetyl groups guide the nitration to the desired position. This step is highly sensitive and must be controlled to prevent over-nitration and ensure safety.

-

Reduction: The nitro group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C as a catalyst) or with other reducing agents.[12] This step is crucial as it forms the final amino functionality.

-

Salt Formation: The resulting 3'-Amino-2'-hydroxyacetophenone free base, which can be unstable, is reacted with hydrochloric acid to form the stable and more soluble hydrochloride salt.[3][9]

Caption: General workflow for the chemical synthesis of 3'-Amino-2'-hydroxyacetophenone HCl.

Emerging Biosynthetic Routes

Reflecting the industry's shift towards green chemistry, biosynthetic methods for producing 3-amino-2-hydroxy acetophenone (3AHAP) are being explored. A multi-enzyme cascade has been developed that converts m-nitroacetophenone to 3AHAP.[13][14] This process utilizes enzymes such as nitrobenzene nitroreductase and hydroxylaminobenzene mutase, often coupled with a cofactor regeneration system to be economically viable.[14] While still in development for large-scale production, these enzymatic routes promise a more sustainable and environmentally friendly alternative to traditional chemical synthesis.[13]

Part 3: Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount, especially for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Standard Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: This technique helps to identify the key functional groups present in the molecule, such as the O-H (hydroxyl), N-H (amino), C=O (carbonyl), and C-N bonds, by their characteristic absorption frequencies.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for determining the purity of a sample.

Objective: To determine the purity of this compound using a reversed-phase HPLC method with UV detection.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Potassium phosphate monobasic

-

Phosphoric acid

-

Reference standard of this compound (≥99.5% purity)

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Methodology:

-

Mobile Phase Preparation:

-

Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Organic Phase (B): HPLC-grade acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

-

-

Sample Solution Preparation:

-

Prepare the sample solution in the same manner as the standard solution, using the sample to be tested.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient Program: Start with 95% A and 5% B, hold for 2 minutes. Linearly increase to 90% B over 15 minutes. Hold at 90% B for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

-

Analysis and Calculation:

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample using the area normalization method:

-

Purity (%) = (Area of main peak / Total area of all peaks) x 100

-

-

Causality and Validation: The choice of a buffered mobile phase at pH 3.0 is to ensure the protonation of the amino group, leading to sharp, symmetrical peaks. The gradient elution allows for the effective separation of the polar main compound from potential non-polar impurities. This protocol is self-validating through the use of a high-purity reference standard to confirm system suitability (e.g., peak symmetry, theoretical plates) before sample analysis.

Part 4: Applications, Safety, and Handling

Primary Application in Drug Development

The principal application of this compound is as a crucial building block in the synthesis of Pranlukast.[1] Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor, which plays a key role in the inflammatory cascade of asthma. The unique arrangement of the amino and hydroxyl groups on the acetophenone ring allows for the construction of the complex chromone core of the Pranlukast molecule.[3]

Other Research Applications

Beyond its role in Pranlukast synthesis, the compound's reactive functional groups make it a versatile reagent in organic synthesis for creating:

-

Heterocyclic compounds of medicinal interest.[4]

-

Novel dyes and fluorescent probes, where the aminophenol structure can serve as a fluorophore core.[4]

Safety and Handling Protocols

As a chemical intermediate, this compound must be handled with appropriate precautions.

Hazard Identification:

-

Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][15][16]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area.[15]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work should be conducted in a chemical fume hood to minimize inhalation exposure.[17]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[18]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[18]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[15]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its critical role in the pharmaceutical industry. Its synthesis, while complex, is well-established, and robust analytical methods are available to ensure its quality. A thorough understanding of its properties, safe handling procedures, and applications is essential for any researcher or drug development professional working with this compound. As the industry moves towards more sustainable practices, the development of biosynthetic routes may offer new avenues for the production of this key building block.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound [myskinrecipes.com]

- 5. 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C8H10ClNO2 | CID 459293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 90005-55-3 [amp.chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. 3'-Amino-2'-hydroxyacetophenone HCl | 90005-55-3 | FA17454 [biosynth.com]

- 9. chembk.com [chembk.com]

- 10. 90005-55-3|this compound|BLD Pharm [bldpharm.com]

- 11. Synthesis of 3-Amino-2-hydroxyphenylethylketone Hydrochloride | Semantic Scholar [semanticscholar.org]

- 12. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 13. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 15. echemi.com [echemi.com]

- 16. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Amino-2-Hydroxyacetophenone HCl | CAS#:90005-55-3 | Chemsrc [chemsrc.com]

- 18. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Synthesis of 3'-Amino-2'-hydroxyacetophenone Hydrochloride from 2-Aminophenol

This guide provides a comprehensive, technically detailed exploration of the synthesis of 3'-Amino-2'-hydroxyacetophenone hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis commences with the readily available starting material, 2-aminophenol, and proceeds through a two-step reaction sequence involving N-acetylation followed by a Lewis acid-catalyzed Fries rearrangement. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the underlying chemical principles and safety considerations.

Introduction: Strategic Importance of 3'-Amino-2'-hydroxyacetophenone

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular architecture, featuring an aminophenol core with an acetyl group, provides a versatile scaffold for the construction of more complex molecules. A notable application is in the preparation of Pranlukast, a leukotriene receptor antagonist used in the management of asthma. The hydrochloride salt form of 3'-Amino-2'-hydroxyacetophenone enhances its stability and handling properties, making it suitable for storage and further synthetic transformations.

The synthetic route detailed herein is a classic and industrially relevant approach that leverages fundamental organic reactions to achieve the target molecule efficiently.

Synthetic Strategy: A Two-Step Approach

The overall synthesis can be conceptually divided into three main stages:

-

N-Acetylation of 2-Aminophenol: The initial step involves the chemoselective acetylation of the amino group of 2-aminophenol to yield N-(2-hydroxyphenyl)acetamide. This protects the amino group and sets the stage for the subsequent rearrangement.

-

Fries Rearrangement: The acetyl group from the amide intermediate is induced to migrate to the aromatic ring, specifically to the carbon atom ortho to the hydroxyl group, through a Lewis acid-catalyzed Fries rearrangement.

-

Hydrochloride Salt Formation: The final step involves the conversion of the synthesized 3'-Amino-2'-hydroxyacetophenone into its more stable hydrochloride salt.

Mechanistic Insights

N-Acetylation of 2-Aminophenol

The N-acetylation of 2-aminophenol is a nucleophilic acyl substitution reaction. The amino group, being more nucleophilic than the hydroxyl group, preferentially attacks the electrophilic carbonyl carbon of acetic anhydride. This chemoselectivity is a key aspect of this step. The reaction proceeds through a tetrahedral intermediate which then collapses to form the amide product, N-(2-hydroxyphenyl)acetamide, and acetic acid as a byproduct.

The Fries Rearrangement

The Fries rearrangement is the cornerstone of this synthesis, converting the N-(2-hydroxyphenyl)acetamide into a hydroxyaryl ketone.[1] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The mechanism is thought to proceed as follows:

-

Complexation: The Lewis acid coordinates to the carbonyl oxygen of the amide, making the acyl group more electrophilic.

-

Acylium Ion Formation: The bond between the nitrogen and the acyl group cleaves, generating an acylium ion intermediate.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. The substitution is directed to the positions ortho and para to the activating hydroxyl group.

-

Work-up: Aqueous work-up liberates the final product.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. High temperatures tend to favor the formation of the ortho-isomer, as is desired in this synthesis.[2] The use of a non-polar solvent can also promote ortho-substitution.[3]

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This synthesis involves hazardous materials, including corrosive and flammable substances. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide

This procedure is adapted from standard acetylation methods for aminophenols.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-Aminophenol | 109.13 | 10.9 g | 0.1 |

| Acetic Anhydride | 102.09 | 10.2 mL (11 g) | 0.108 |

| Water | 18.02 | 250 mL | - |

| Glacial Acetic Acid | 60.05 | 5 mL | - |

Procedure:

-

In a 500 mL Erlenmeyer flask, suspend 10.9 g (0.1 mol) of 2-aminophenol in 250 mL of water.

-

Add 5 mL of glacial acetic acid to the suspension and stir to dissolve the 2-aminophenol. Gentle warming may be required.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 10.2 mL (0.108 mol) of acetic anhydride to the cooled solution.

-

Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

-

Collect the precipitated white to off-white solid by vacuum filtration.

-

Wash the solid with cold water (2 x 50 mL) to remove any unreacted starting materials and acetic acid.

-

Dry the product, N-(2-hydroxyphenyl)acetamide, in a vacuum oven at 60-70 °C.

Step 2: Fries Rearrangement to 3'-Amino-2'-hydroxyacetophenone

This protocol is a modified procedure for the Fries rearrangement, optimized for ortho-acylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| N-(2-hydroxyphenyl)acetamide | 151.16 | 15.1 g | 0.1 |

| Anhydrous Aluminum Chloride | 133.34 | 40 g | 0.3 |

| Nitrobenzene (solvent) | 123.11 | 100 mL | - |

| Crushed Ice | - | 500 g | - |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer.

-

To the flask, add 40 g (0.3 mol) of anhydrous aluminum chloride and 100 mL of nitrobenzene. Caution: Aluminum chloride reacts violently with moisture. Ensure all glassware is dry. The mixture of aluminum chloride and nitrobenzene can be thermally unstable and potentially explosive, especially in the presence of impurities.

-

Heat the mixture to 60-70 °C with stirring to dissolve the aluminum chloride.

-

Once a clear solution is obtained, add 15.1 g (0.1 mol) of N-(2-hydroxyphenyl)acetamide in small portions over 30 minutes. An exothermic reaction will occur, and the temperature should be maintained between 130-140 °C.

-

After the addition is complete, maintain the reaction mixture at 130-140 °C for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

In a large beaker, prepare a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the ice-acid mixture. This will decompose the aluminum chloride complex in a highly exothermic reaction.

-

The product will separate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Isolate the crude product by vacuum filtration and wash thoroughly with cold water.

Purification and Salt Formation

Purification:

The crude 3'-Amino-2'-hydroxyacetophenone can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them.

Hydrochloride Salt Formation:

-

Dissolve the purified 3'-Amino-2'-hydroxyacetophenone in a suitable solvent such as isopropanol or ethanol.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164-166 °C[5] |

| Solubility | Soluble in water, methanol, and ethanol |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.0-11.0 (br s, 1H, OH), ~8.0-9.0 (br s, 3H, NH₃⁺), ~7.5-7.8 (m, 2H, Ar-H), ~7.0-7.2 (m, 1H, Ar-H), ~2.6 (s, 3H, COCH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~200 (C=O), ~155 (C-OH), ~135 (C-NH₃⁺), ~130, ~120, ~118, ~115 (Ar-C), ~28 (CH₃).

-

FT-IR (KBr, cm⁻¹): ~3400-3200 (O-H stretch), ~3200-2800 (N-H stretch of amine salt), ~1650 (C=O stretch, ketone), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch).

Safety and Handling

-

2-Aminophenol: Harmful if swallowed or inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects. Handle with care, avoiding dust generation.

-

Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts with water.

-

Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and toxic HCl gas. Causes severe skin and eye burns. Handle in a dry environment.

-

Nitrobenzene: Toxic and readily absorbed through the skin. A suspected carcinogen. Use with extreme caution in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Causes severe burns.

Always work in a well-ventilated fume hood and wear appropriate PPE. Have appropriate spill kits and emergency procedures in place.

Conclusion

The synthesis of this compound from 2-aminophenol via N-acetylation and a subsequent Fries rearrangement is a robust and well-established method. Careful control of reaction conditions, particularly temperature during the Fries rearrangement, is crucial for maximizing the yield of the desired ortho-isomer. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a solid foundation for the successful and safe laboratory-scale synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Solubility of 3'-Amino-2'-hydroxyacetophenone Hydrochloride in Organic Solvents

Introduction

3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3) is a key chemical intermediate with significant applications in pharmaceutical synthesis, notably in the preparation of aminophenol derivatives and as a precursor to drugs like Pranlukast, an asthma medication. Its utility in organic synthesis is profoundly influenced by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental methodologies for its quantitative determination.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound to optimize its use in their work.

Physicochemical Properties

-

Molecular Formula: C₈H₁₀ClNO₂

-

Molecular Weight: 187.62 g/mol

-

Appearance: White to off-white or light brown crystalline powder[1][2]

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is the cornerstone for predicting its solubility behavior.

The molecule possesses several key structural features that influence its solubility:

-

Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.

-

Hydroxyl Group (-OH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor.

-

Amino Group (-NH₂): This is also a polar, hydrophilic group that can participate in hydrogen bonding.

-

Carbonyl Group (C=O): The ketone group is polar and can act as a hydrogen bond acceptor.

-

Hydrochloride Salt: The presence of the hydrochloride salt of the amino group introduces ionic character to the molecule, significantly increasing its polarity. This ionic nature leads to strong ion-dipole interactions with polar solvents.

Due to the presence of multiple polar functional groups and its ionic nature as a hydrochloride salt, this compound is expected to be more soluble in polar solvents and less soluble in non-polar solvents. The hydrochloride form is significantly more water-soluble than its free base counterpart.[3]

Caption: Molecular features and their influence on solubility in different solvent types.

Qualitative Solubility Profile

| Solvent Category | Solvent | Qualitative Solubility | Reference |

| Polar Protic | Water | Soluble | [1] |

| Methanol | Soluble / Slightly Soluble | [1][2][4] | |

| Ethanol | Soluble | [1] | |

| Non-Polar | Benzene | Sparingly Soluble |

Experimental Determination of Quantitative Solubility

For many applications, a precise quantitative measure of solubility is essential. The following section provides detailed protocols for determining the solubility of this compound.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a standard and reliable method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaking incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. Record the initial mass of the compound.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle. For finer suspensions, centrifuge the vial to pellet the excess solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Place it in a drying oven at a temperature that will evaporate the solvent without decomposing the compound. A vacuum desiccator can also be used.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility in g/L or other desired units.

Quantitative Analysis using HPLC or UV-Vis Spectrophotometry

For a more rapid and potentially more accurate determination, especially for low solubilities, High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry can be employed.

Objective: To quantify the concentration of this compound in a saturated solution using instrumental analysis.

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate Calibration Curve:

-

For HPLC: Inject the standard solutions into an HPLC system. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer like formic or phosphoric acid) and UV detection (around 245 nm or 280 nm) is a good starting point.[5][6][7] Plot the peak area versus concentration to create a calibration curve.

-

For UV-Vis: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.

-

-

Analyze Saturated Solution:

-

Carefully withdraw an aliquot of the clear supernatant from the equilibrated sample.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.

-

-

Calculate Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

-

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a polar, ionic compound with good solubility in polar protic solvents and limited solubility in non-polar organic solvents. While qualitative data provides a general guideline, precise quantitative determination through standardized experimental protocols such as the isothermal shake-flask method or instrumental analysis is crucial for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data, enabling scientists to optimize reaction conditions, purification processes, and formulation strategies.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 90005-55-3 [m.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 90005-55-3 [amp.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. app.studyraid.com [app.studyraid.com]

A Guide to the Spectroscopic Characterization of 3'-Amino-2'-hydroxyacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the leukotriene receptor antagonist, Pranlukast, used in the management of asthma.[1][2] Its chemical structure, featuring an acetophenone core with hydroxyl and amino substitutions on the aromatic ring, presents a unique spectroscopic fingerprint.[3][4] Understanding this fingerprint is critical for identity confirmation, purity assessment, and quality control in drug development and manufacturing.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived spectra in peer-reviewed literature, this guide synthesizes data from analogous compounds and established spectroscopic principles to present a robust, predictive analysis. Every piece of predicted data is grounded in authoritative chemical theory to ensure scientific integrity.

Molecular Structure

The structural framework is key to interpreting its spectral data. The hydrochloride salt form means the amino group is protonated, significantly influencing its electronic environment and, consequently, its spectroscopic behavior.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis in a solvent like DMSO-d₆ is preferable due to the compound's polarity and the need to observe exchangeable protons.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methyl, and heteroatom-bound protons. The protonation of the amino group to an ammonium salt (-NH₃⁺) will cause its signal to appear as a broad singlet and will influence the chemical shifts of the nearby aromatic protons through inductive effects.[5]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| C₈'-H ₃ (Methyl) | ~2.6 | Singlet | 3H | The acetyl methyl group is a sharp singlet, deshielded by the adjacent carbonyl. |

| Ar-H (C₄', C₅', C₆') | 6.8 - 7.5 | Multiplet | 3H | These aromatic protons will likely appear as a complex multiplet due to their differing electronic environments and spin-spin coupling. |

| OH (Phenolic) | 9.0 - 10.0 | Broad Singlet | 1H | The phenolic proton signal is typically broad and its chemical shift is concentration-dependent. |

| NH ₃⁺ (Ammonium) | 7.0 - 8.0 | Broad Singlet | 3H | The ammonium protons are exchangeable and will appear as a broad singlet.[6] |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show eight distinct carbon signals. The chemical shifts are predicted based on standard values for substituted benzene rings and acetophenones.[7]

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C ₈' (Methyl) | ~28 | Typical range for an acetyl methyl carbon. |

| C ₄', C ₅', C ₆' | 115 - 130 | Aromatic carbons not directly attached to heteroatoms. |

| C ₁' | ~135 | Aromatic carbon attached to the acetyl group. |

| C ₃' | ~140 | Aromatic carbon attached to the ammonium group, deshielded. |

| C ₂' | ~150 | Aromatic carbon attached to the hydroxyl group, significantly deshielded. |

| C ₇' (Carbonyl) | >195 | The ketone carbonyl carbon is highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups within a molecule. The spectrum of this compound is expected to be rich with information due to the presence of hydroxyl, ammonium, and carbonyl groups.[8]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3200 - 3500 | O-H (Phenol) | Stretch | Strong, Broad |

| 2800 - 3100 | N-H (Ammonium) | Stretch | Strong, Broad |

| ~3050 | C-H (Aromatic) | Stretch | Medium |

| ~2950 | C-H (Methyl) | Stretch | Medium |

| 1660 - 1680 | C=O (Ketone) | Stretch | Strong, Sharp |

| 1500 - 1600 | C=C (Aromatic) | Stretch | Medium-Strong |

| 1200 - 1300 | C-N | Stretch | Medium |

| 1150 - 1250 | C-O (Phenol) | Stretch | Medium |

The broadness of the O-H and N-H stretches is a key feature, often overlapping to form a complex absorption band in the high-wavenumber region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used. The analysis will detect the mass of the free base, 3'-Amino-2'-hydroxyacetophenone (Molecular Weight: 151.16 g/mol ), as the hydrochloride salt dissociates in the mass spectrometer.[3][9]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 151.

-

Key Fragmentation: The primary fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃).[10]

Caption: Predicted primary fragmentation pathway in Mass Spectrometry.

Table 4: Predicted Key Mass Spectrometry Peaks

| m/z | Proposed Fragment | Notes |

| 151 | [C₈H₉NO₂]⁺ | Molecular ion peak (M⁺). |

| 136 | [M - CH₃]⁺ | Loss of a methyl group, resulting in a stable acylium ion. This is often the base peak. |

Experimental Protocols

For researchers aiming to acquire their own data, the following standard protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum using the residual DMSO signal (δ 2.50 ppm) as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The spectroscopic profile of this compound is dictated by its unique combination of functional groups. While experimental data is not widely published, a predictive analysis based on established chemical principles provides a reliable framework for its characterization. The anticipated NMR spectra will clearly define the proton and carbon environments, the IR spectrum will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and primary fragmentation pattern. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and quality control of this important pharmaceutical intermediate.

References

- 1. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 2. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 3. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3'-Amino-2'-hydroxyacetophenone | 70977-72-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3'-Amino-2'-hydroxyacetophenone Hydrochloride: Properties, Characterization, and Applications

This guide provides a comprehensive technical overview of 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No: 90005-55-3), a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, outlines detailed methodologies for its characterization, and discusses its significant role in the synthesis of therapeutic agents.

Introduction: A Pivotal Building Block in Pharmaceutical Synthesis

This compound, a substituted aromatic ketone, holds a position of considerable importance in the landscape of medicinal chemistry and pharmaceutical manufacturing. Its unique molecular architecture, featuring an acetophenone core functionalized with both an amino and a hydroxyl group, renders it a versatile precursor for the synthesis of complex heterocyclic compounds. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous systems, making it amenable to a variety of reaction conditions.[1]

The most prominent application of this intermediate is in the production of Pranlukast, a leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.[2] The structural integrity and purity of this compound are therefore critical determinants of the quality and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide the foundational knowledge necessary for its effective handling, analysis, and utilization in a research and development setting.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is essential for its appropriate handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1-(3-Amino-2-hydroxyphenyl)ethanone hydrochloride | [3][4] |

| CAS Number | 90005-55-3 | [3][4] |

| Molecular Formula | C₈H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 187.62 g/mol | [3][4] |

| Appearance | White to off-white or light brown crystalline powder | [2][3] |

| Melting Point | 156-160 °C | [5] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [3][6] |

| Storage | Inert atmosphere, room temperature. | [5][7] |

The presence of the amino and hydroxyl groups, along with the ketone functionality, dictates the reactivity of the molecule, allowing for a range of chemical transformations. The hydrochloride salt not only improves solubility but also protects the amino group from unwanted side reactions under certain conditions.

Synthesis and Manufacturing Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Several synthetic routes have been patented, often starting from readily available precursors.

A common approach involves the nitration of a substituted acetophenone, followed by a reduction of the nitro group to the corresponding amine. For instance, a patented method describes the synthesis starting from 2-hydroxy-5-chloroacetophenone, which undergoes nitration and subsequent hydrogenation.[8] Another patented route utilizes 2-aminophenol as the starting material, which is acetylated, brominated, and then subjected to a Hoesch reaction followed by catalytic hydrogenation to yield the final product.

The choice of synthetic route in an industrial setting is often dictated by factors such as the cost and availability of starting materials, the efficiency of each step, and the safety and environmental impact of the process.

Caption: Simplified overview of two patented synthesis routes for this compound.

Analytical Characterization: Ensuring Purity and Identity

The rigorous analytical characterization of this compound is a prerequisite for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed to confirm its identity, purity, and quality.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The splitting patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorptions: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the ketone, and C-H and C=C vibrations of the aromatic ring. The conjugation of the carbonyl group with the aromatic ring typically shifts the C=O stretching frequency to a lower wavenumber compared to non-conjugated ketones.[6]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₈H₉NO₂) and potentially a peak corresponding to the hydrochloride salt. The fragmentation pattern can provide additional structural information.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound and for quantifying any impurities. A validated, stability-indicating HPLC method is crucial for quality control.

Experimental Protocol: Purity Determination by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve good separation of the main peak from any potential impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength should be chosen based on the UV absorbance maximum of the compound.

-

Sample Preparation: A known concentration of the sample is prepared in a suitable diluent (e.g., a mixture of water and organic solvent).

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

The validation of this analytical method is a critical step to ensure its accuracy, precision, linearity, and robustness, in line with regulatory guidelines.[9][10][11][12][13]

Caption: A typical workflow for the analytical characterization of this compound.

Safety, Handling, and Storage: A Commitment to Laboratory Best Practices

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid generating dust.[6]

-

Wash hands thoroughly after handling.

Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, and open flames.

-

It is incompatible with strong oxidizing agents.

Following these guidelines is essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Conclusion: An Essential Component in Drug Discovery and Development

This compound is more than just a chemical intermediate; it is a critical starting point for the synthesis of potentially life-saving medications. Its well-defined chemical and physical properties, coupled with robust analytical methods for its characterization, enable its consistent and reliable use in the pharmaceutical industry. The insights provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important compound, ultimately contributing to the advancement of therapeutic innovation.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-Aminoacetophenone [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C8H10ClNO2 | CID 459293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminoacetophenone [webbook.nist.gov]

- 6. app.studyraid.com [app.studyraid.com]

- 7. 90005-55-3|this compound|BLD Pharm [bldpharm.com]

- 8. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 10. particle.dk [particle.dk]

- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 12. wjarr.com [wjarr.com]

- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]

An In-depth Technical Guide to the Stability and Storage of 3'-Amino-2'-hydroxyacetophenone hydrochloride

Introduction: A Critical Intermediate in Pharmaceutical Synthesis

3'-Amino-2'-hydroxyacetophenone hydrochloride, with the CAS number 90005-55-3, is a pivotal organic intermediate in the landscape of pharmaceutical development and fine chemical synthesis.[1] Its molecular structure, featuring an aminophenol and an acetophenone moiety, provides a versatile scaffold for the construction of more complex molecules. Notably, it serves as a key building block in the synthesis of Pranlukast, a medication utilized for the management of asthma.[1] The chemical integrity of this compound is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stability profile of this compound and delineates the optimal conditions for its storage and handling, ensuring its viability for research and manufacturing purposes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its stability characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 187.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | Approx. 164-185°C (decomposes at high temperatures) | [1][2] |

| Solubility | Soluble in water and polar solvents (e.g., ethanol, methanol). Sparingly soluble in non-polar solvents. | [1][2] |

Inherent Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The presence of both an amino and a hydroxyl group on the aromatic ring makes the molecule susceptible to certain degradation pathways, primarily oxidation and photodegradation. The hydrochloride salt form enhances stability by protonating the amino group, thereby reducing its susceptibility to oxidation. However, under suboptimal conditions, degradation can still occur.

Oxidative Degradation

The aminophenol functional group is prone to oxidation. Exposure to air (oxygen), oxidizing agents, or even trace metal ions can catalyze the oxidation of the aminophenol to form colored quinone-imine or benzoquinone-type structures.[3][4] This oxidative process is often accompanied by a visible change in the material's color, from a white or off-white powder to a darker, discolored solid.

Caption: Potential oxidative degradation pathway of the aminophenol moiety.

Photodegradation

Aromatic ketones, such as the acetophenone portion of the molecule, are known to be susceptible to photodegradation.[5] Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[5] This underscores the importance of storing the compound in light-resistant containers.

Hydrolytic and Thermal Stability

While generally more stable to hydrolysis, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially affect the molecule. The ketone functional group can be susceptible to hydrolysis under certain conditions.[5] The compound's melting point range suggests it has moderate thermal stability, but decomposition is noted at higher temperatures.[1]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential. The following conditions are recommended based on the compound's chemical nature and supplier guidelines.

-

Temperature: Store at room temperature, generally considered to be between 10°C and 25°C.[6][7] Avoid excessive heat.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2][6] This is a critical step to minimize oxidative degradation.

-

Light: Protect from light by storing in amber glass vials or other light-opaque containers.[2]

-

Moisture: Keep the container tightly closed in a dry and well-ventilated place to prevent moisture ingress.[2][8]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

Experimental Protocol: Forced Degradation Study

A forced degradation study is a crucial experiment to identify potential degradation products and establish the stability-indicating nature of an analytical method. This protocol provides a general framework for assessing the stability of this compound.

Caption: Experimental workflow for a forced degradation study.

Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of approximately 1 mg/mL.[5]

-

Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize, and dilute for analysis.

-

Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide.[5] Keep the solution at room temperature and monitor for degradation over time (e.g., 2, 4, 8, 24 hours), as base-catalyzed degradation of aminophenols can be rapid.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and monitor for degradation.

-

Thermal Degradation: Place a sample of the solid compound in an oven at 70°C for 48 hours.[5] Concurrently, heat a solution of the compound at the same temperature. Prepare solutions of the solid sample and dilute the stored solution for analysis at various time points.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible output (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.

Conclusion: Ensuring Compound Integrity through Scientific Rigor

The stability and proper storage of this compound are not merely procedural formalities but are fundamental to the success of research and development activities that rely on this critical intermediate. By understanding its inherent chemical susceptibilities to oxidation and photodegradation, and by implementing stringent storage and handling protocols, scientists can ensure the integrity and purity of the compound. The application of systematic studies, such as forced degradation, further empowers researchers to develop robust analytical methods and to gain a deeper understanding of the molecule's behavior, ultimately contributing to the development of safe and effective pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 90005-55-3|this compound|BLD Pharm [bldpharm.com]

- 7. 3'-Amino-2'-hydroxyacetophenone HCl | 90005-55-3 | FA17454 [biosynth.com]

- 8. echemi.com [echemi.com]

- 9. 3-Amino-2-Hydroxyacetophenone HCl | CAS#:90005-55-3 | Chemsrc [chemsrc.com]

- 10. capotchem.cn [capotchem.cn]

A Multi-Enzyme Platform for the Sustainable Biosynthesis of 3-Amino-2-hydroxyacetophenone: An In-Depth Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract